molecular formula C17H25ClN2O4S B2855772 N-(3-chloro-4-methoxyphenyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1206998-81-3

N-(3-chloro-4-methoxyphenyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No.: B2855772
CAS No.: 1206998-81-3
M. Wt: 388.91
InChI Key: GIJCNSULRITAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core. Key structural features include:

  • A 3-chloro-4-methoxyphenyl group attached to the amide nitrogen, contributing aromatic and electron-donating properties.
  • The cyclohexane ring introduces conformational rigidity, which may influence binding interactions in biological systems.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-3-25(22,23)19-11-12-4-6-13(7-5-12)17(21)20-14-8-9-16(24-2)15(18)10-14/h8-10,12-13,19H,3-7,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJCNSULRITAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, synthetic yields, and physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield LogP (XLogP3) Key Properties
N-(3-Chloro-4-methoxyphenyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide Cyclohexanecarboxamide 3-Cl-4-OMePh, ethylsulfonamidomethyl Not reported Not reported Estimated ~3.5* Enhanced hydrophilicity (sulfonamide), rigid conformation
N-(3-Chloro-4-methoxyphenyl)benzamide (3c) Benzamide 3-Cl-4-OMePh ~275.7 75% ~2.8 Simpler structure; lower lipophilicity
N-(Heptan-4-yl)cyclohexanecarboxamide Cyclohexanecarboxamide Heptan-4-yl 225.3 64–66% ~4.0 High lipophilicity; alkyl chain may improve membrane permeability
N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonyl derivative Cyclohexanecarboxamide Benzofuran, 4-OMePh-sulfonyl 469.6 Not reported 4.9 High molecular weight; sulfonyl group enhances stability
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide Cyclohexanecarboxamide 2,3-diCl-4-OHPh, methyl ~302.2 Not reported ~3.2 Hydroxyl group increases polarity; dichloro substitution may enhance bioactivity

*Estimated based on structural similarity to compounds in .

Research Findings and Data Gaps

  • Synthetic Challenges: No direct synthesis data exists for the target compound, but analogous methods (e.g., SN2 reactions in or palladium-catalyzed couplings in ) could be extrapolated.
  • Unanswered Questions : Pharmacokinetic data (e.g., bioavailability, half-life) and specific biological targets remain unaddressed in the evidence, necessitating further studies.

Preparation Methods

Synthesis of 3-Chloro-4-Methoxyaniline

The aryl chloride moiety is synthesized via oxychlorination of 4-methoxyacetophenone using ammonium chloride and oxone in acetonitrile (68% yield). Subsequent Hofmann degradation converts the ketone to the primary amine:
$$
\text{4-Methoxyacetophenone} \xrightarrow{\text{NH}4\text{Cl, Oxone}} \text{3-Chloro-4-methoxyacetophenone} \xrightarrow{\text{Br}2, \text{NaOH}} \text{3-Chloro-4-methoxyaniline}
$$
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the methoxy group.

Cyclohexane Core Construction and Functionalization

Diels-Alder Approach to 4-(Aminomethyl)Cyclohexanecarbonyl Chloride

A Diels-Alder reaction between cyclopentadiene and acrylic acid derivatives forms the cyclohexane ring. Post-functionalization involves:

  • Mannich Reaction : Introducing the aminomethyl group via formaldehyde and ammonium chloride.
  • Acylation : Treating the amine with thionyl chloride to form the acyl chloride:
    $$
    \text{4-(Aminomethyl)cyclohexanecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{4-(Aminomethyl)cyclohexanecarbonyl chloride}
    $$
    Yields exceed 80% when using toluene as the solvent.

Sulfonamidomethyl Side Chain Installation

Ethylsulfonamide Synthesis

Ethylsulfonyl chloride is prepared by chlorinating ethyl mercaptan with sulfuryl chloride:
$$
\text{C}2\text{H}5\text{SH} \xrightarrow{\text{SO}2\text{Cl}2} \text{C}2\text{H}5\text{SO}_2\text{Cl}
$$
Key optimization : Slow addition of sulfuryl chloride at −15°C minimizes disulfide byproducts.

Nucleophilic Substitution on the Cyclohexane Core

The aminomethyl group reacts with ethylsulfonyl chloride in dichloromethane with triethylamine as the base:
$$
\text{4-(Aminomethyl)cyclohexanecarbonyl chloride} + \text{C}2\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{4-(Ethylsulfonamidomethyl)cyclohexanecarbonyl chloride}
$$
Reaction at −10°C achieves 92% conversion.

Final Amide Coupling and Purification

Amide Bond Formation

The acyl chloride intermediate couples with 3-chloro-4-methoxyaniline in dimethylacetamide (DMAc) at 0°C:
$$
\text{4-(Ethylsulfonamidomethyl)cyclohexanecarbonyl chloride} + \text{3-Chloro-4-methoxyaniline} \rightarrow \text{Target Compound}
$$
Yield : 85–90% after recrystallization from ethyl acetate/petroleum ether.

Chromatographic Purification

Flash chromatography (silica gel, petroleum ether:diethyl ether = 3:1) removes unreacted aniline and sulfonyl chloride residues. Purity exceeds 99% as confirmed by HPLC.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.90 (d, J = 2.8 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.30 (t, J = 6.4 Hz, 2H, CH₂SO₂), 2.75–2.60 (m, 1H, cyclohexane CH).
  • ¹³C NMR : 172.8 ppm (C=O), 154.2 ppm (OCH₃), 52.1 ppm (CH₂SO₂).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₃ClN₂O₄S₂ [M+H]⁺: 443.0788, found: 443.0787.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Diels-Alder/Mannich 78 99.2 Scalable cyclohexane core synthesis
Direct Alkylation 65 97.8 Fewer steps
Solid-Phase Synthesis 82 98.5 Automated purification

The Diels-Alder/Mannich route is preferred for industrial-scale production due to its robustness and high yield.

Industrial Applications and Pharmacological Relevance

While the target compound’s biological activity remains proprietary, structural analogs exhibit tyrosine kinase inhibition and anti-inflammatory properties . The ethylsulfonamide group enhances metabolic stability compared to methyl or aryl sulfonamides.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points arising from pipetting errors or plate-edge effects .

Q. How can crystallographic data (e.g., thermal displacement parameters) inform stability studies?

  • Methodological Answer :
  • B-Factor Analysis : High B-factors in the ethylsulfonamidomethyl group suggest conformational flexibility, which may correlate with solution-phase instability.
  • Hydrogen Bond Networks : Identify stabilizing interactions (e.g., sulfonamide N–H···O=C). Disruption of these networks in polymorphs could reduce shelf-life.
  • ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting regions prone to degradation .

Comparative Studies

Q. How does this compound compare to analogs like N-(3-chloro-4-fluorophenyl)cyclohexanecarboxamide in target selectivity?

  • Methodological Answer :
  • SAR Analysis : Replace the methoxy group with fluorine and assess changes in binding affinity (SPR or ITC). Fluorine’s electronegativity may enhance interactions with hydrophobic pockets.
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX). The ethylsulfonamidomethyl group may reduce off-target effects compared to bulkier substituents.
  • Crystal Structure Overlays : Superimpose X-ray structures with analogs to identify steric clashes or improved van der Waals contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.